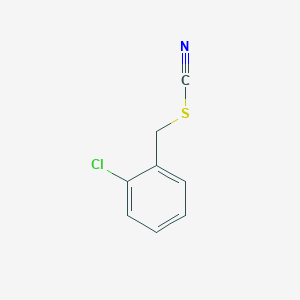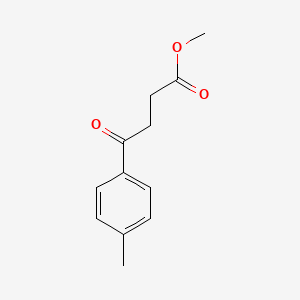
2-Cyanophenyl cyclopropyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanophenyl cyclopropyl ketone is a chemical compound that belongs to the class of cyclopropyl ketones. It is a white crystalline solid with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Wirkmechanismus
Target of Action
Cyclopropane derivatives, such as 2-cyanophenyl cyclopropyl ketone, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of this compound involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various cycloaddition reactions .
Pharmacokinetics
Cyclopropane derivatives are often incorporated into drug candidates to improve their pharmacokinetic profile .
Result of Action
Cyclopropane derivatives are known to improve the potency, metabolic stability, and pharmacokinetic properties of drug candidates .
Action Environment
The reaction conditions, such as the presence of catalysts and the reaction medium, can significantly influence the reactivity and selectivity of cyclopropane derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Cyanophenyl cyclopropyl ketone involves the ring-opening cyanation of cyclopropyl ketones. This process utilizes visible-light-induced triple catalysis, merging photoredox catalysis with Lewis acid catalysis and copper catalysis. This method enables the selective cleavage of carbon–carbon bonds and the coupling of the generated radical with a cyanide anion .
Another method involves the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0. This approach is particularly effective for engaging relatively unreactive substrates like alkyl cyclopropyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyanophenyl cyclopropyl ketone has several applications in scientific research and industry:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl ketone: A simpler analog without the cyanophenyl group.
Phenyl cyclopropyl ketone: Similar structure but lacks the cyano group.
2-Cyanophenyl methyl ketone: Similar but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-Cyanophenyl cyclopropyl ketone is unique due to its combination of a cyclopropyl group and a cyanophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDFVOOALMOFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642487 |
Source


|
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-83-8 |
Source


|
| Record name | 2-(Cyclopropylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)






![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
